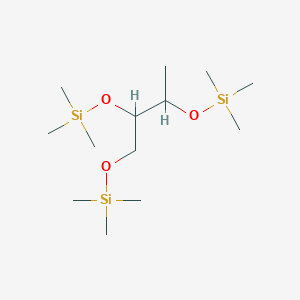
Butane, 1,2,3-tris(trimethylsiloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 1,2,3-tris(trimethylsiloxy)- is an organosilicon compound.
科学的研究の応用
Synthesis of Silicon-Modified Derivatives
The synthesis of silicon-modified butane-1,4-diol derivatives using 1,4-bis(trimethylsiloxy)but-2-ene demonstrates the versatility of this compound in creating functionalized materials. This process, which involves hydrosilylation and isomerization, highlights the compound's utility in organic synthesis (Engelbrecht et al., 1987).
Role in Oxygen-Permeable Hydrogel Materials
Butane, 1,2,3-tris(trimethylsiloxy)-, has significant applications in the production of oxygen-permeable hydrogel materials, particularly in the context of contact lenses. The compound contributes to higher oxygen permeability and improved mechanical properties of hydrogels, making it valuable in medical and optical applications (Lai, 1995).
Development of Polymethyl(trimethylsiloxy)siloxane
The compound is instrumental in the anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane, leading to the creation of polymethyl(trimethylsiloxy)siloxane. This showcases its role in the development of novel polysiloxanes, a class of polymers with wide-ranging industrial and commercial applications (Cai & Weber, 2000).
Thermally Induced Decomposition Studies
Research on the thermally induced decomposition of related compounds provides insights into the stability and decomposition pathways of butane, 1,2,3-tris(trimethylsiloxy)- under specific conditions. This information is crucial for understanding its behavior and safety in various applications (Bahlawane et al., 2008).
Gas Permeation Properties
Studies on the gas permeation properties of related polysiloxanes have implications for the use of butane, 1,2,3-tris(trimethylsiloxy)- in membrane technologies, particularly for fluid separation at high temperatures. The compound's structural properties can influence the permeability and selectivity of membranes (Pinnau & He, 2004).
特性
分子式 |
C13H34O3Si3 |
|---|---|
分子量 |
322.66 g/mol |
IUPAC名 |
1,3-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-12(15-18(5,6)7)13(16-19(8,9)10)11-14-17(2,3)4/h12-13H,11H2,1-10H3 |
InChIキー |
YXTPRNAJOICBLA-UHFFFAOYSA-N |
SMILES |
CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


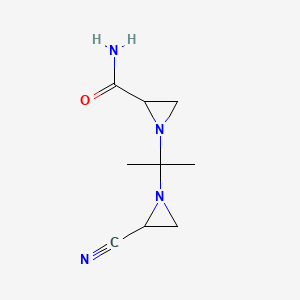
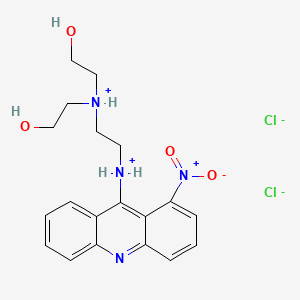
![4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
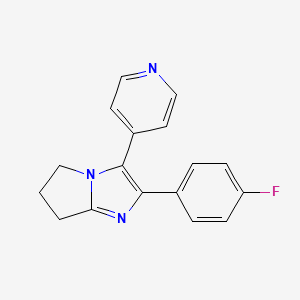
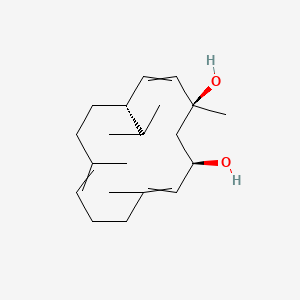
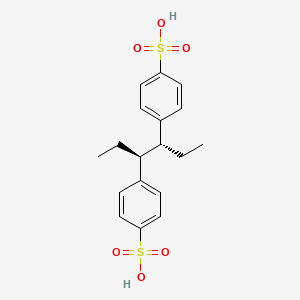
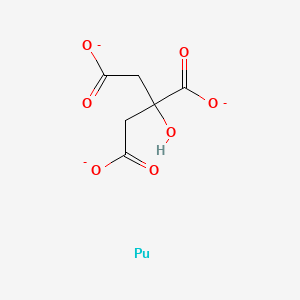
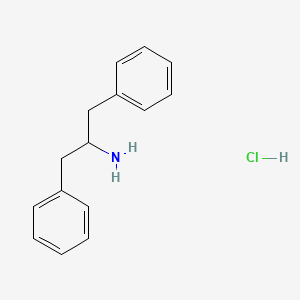
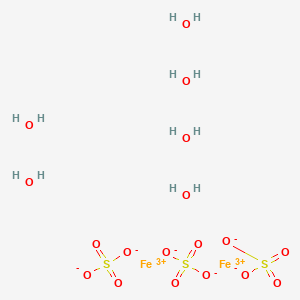
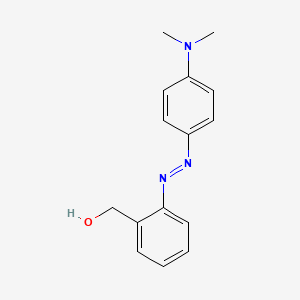
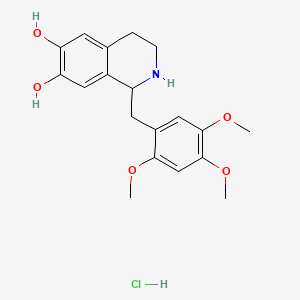
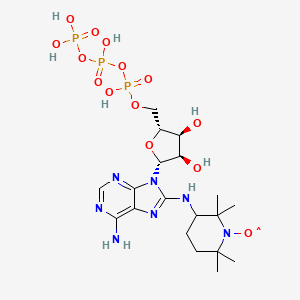
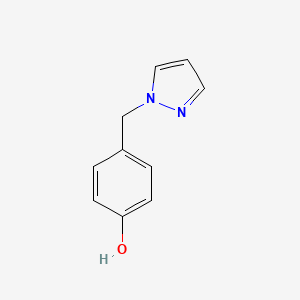
![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
